tert-Butyl 2-(2-(piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl2-(2-(piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a piperazine ring, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl2-(2-(piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl carbamate with a pyridine derivative and a piperazine derivative. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of tert-Butyl2-(2-(piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems and real-time monitoring can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl2-(2-(piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
tert-Butyl2-(2-(piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl2-(2-(piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-(piperazin-1-yl)ethyl)carbamate
- tert-Butyl (2-(pyrrolidin-3-yl)ethyl)carbamate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
tert-Butyl2-(2-(piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H28N4O2 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
tert-butyl 2-(2-piperazin-1-ylpyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H28N4O2/c1-18(2,3)24-17(23)22-11-5-7-15(22)14-6-4-8-20-16(14)21-12-9-19-10-13-21/h4,6,8,15,19H,5,7,9-13H2,1-3H3 |
InChI Key |
AIDGGMOGTVXPPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=C(N=CC=C2)N3CCNCC3 |
Origin of Product |
United States |
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